molecular formula C12H5ClF6N2 B14122434 4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine CAS No. 954224-49-8

4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine

Cat. No.: B14122434
CAS No.: 954224-49-8
M. Wt: 326.62 g/mol
InChI Key: WEYRYFCANNALSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a chloropyrimidine moiety makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine is unique due to the combination of trifluoromethyl groups and a chloropyrimidine moiety. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .

Properties

CAS No.

954224-49-8

Molecular Formula

C12H5ClF6N2

Molecular Weight

326.62 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyrimidine

InChI

InChI=1S/C12H5ClF6N2/c13-10-4-9(20-5-21-10)6-1-7(11(14,15)16)3-8(2-6)12(17,18)19/h1-5H

InChI Key

WEYRYFCANNALSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.